molecular formula C19H10ClF3N2O B2656736 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 339103-66-1

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2656736
CAS No.: 339103-66-1
M. Wt: 374.75
InChI Key: UUDARFGBFIDLAJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a complex organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorophenyl group and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenyl pyridine-3-carbonitrile with 3-(trifluoromethyl)phenol under specific conditions, such as the presence of a strong base and a suitable solvent. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the compound's structure and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Chlorophenyl pyridine-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.

  • 2-(3-(Trifluoromethyl)phenoxy)pyridine-3-carbonitrile: Similar structure but lacks the chlorophenyl group.

  • 4-(4-Chlorophenyl)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of trifluoromethyl.

Uniqueness: 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile stands out due to the presence of both the chlorophenyl and trifluoromethyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDARFGBFIDLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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